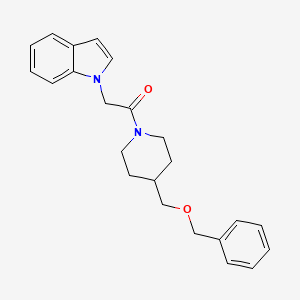

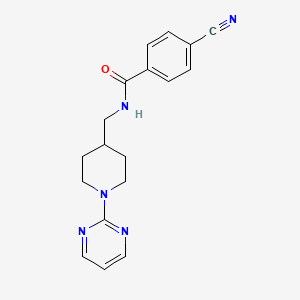

1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the condensation reactions and characterization by spectroscopic techniques. For instance, the synthesis of "1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime" was achieved using piperonal and characterized by NMR, UV-Vis spectroscopy, and X-ray crystallography . Similarly, "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" was synthesized through the reaction of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as a solvent and triethylamine as a base . These methods could potentially be adapted for the synthesis of "1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone".

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. The crystallographic data for "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" shows that it crystallizes in the monoclinic space group with specific cell parameters and the piperidine ring adopts a chair conformation . The geometry around the sulfur atom is distorted from a regular tetrahedron. For "1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime", the geometry was optimized using DFT methods and compared with X-ray diffraction data . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone". However, the related compounds exhibit interactions such as hydrogen bonds, C–H···π, and π···π stacking, which contribute to the formation of supramolecular frameworks . These interactions are significant as they can influence the stability and solubility of the compound, as well as its potential to form crystal lattices or interact with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been characterized using various spectroscopic techniques. The electronic transitions and spectral features of "1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime" were studied using TD-DFT calculations, and the electrostatic potentials were analyzed to visualize charge distribution and reactive sites . The crystallographic study of "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" provided insights into the molecular conformation and geometry . These properties are essential for predicting the behavior of the compound under different conditions and in various applications.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent : One study synthesized indole derivatives, including a compound similar to the one , which showed potent ligand activity for the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor. These compounds also demonstrated antioxidant properties, indicating their potential as neuroprotective agents in treating neurodegenerative diseases (Buemi et al., 2013).

Anti-Inflammatory and Analgesic Activities : Another study explored the synthesis of derivatives related to the chemical , finding that these compounds exhibited significant anti-inflammatory and analgesic activities, outperforming traditional drugs like aspirin and indomethacin in some tests. This indicates the compound's potential in pain relief and inflammation control (Palaska et al., 1993).

Cholinesterase and Monoamine Oxidase Inhibitor : A study identified a new cholinesterase and monoamine oxidase dual inhibitor, based on the structural framework similar to "1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone." This suggests its potential use in treating conditions like Alzheimer's disease (Bautista-Aguilera et al., 2014).

Cytotoxicity and Docking Studies : Research involving similar compounds has been conducted to evaluate their cytotoxicity and binding with human serum albumin, which is crucial for understanding their pharmacokinetic nature. Such studies aid in the development of drugs with improved delivery and efficacy (Govindhan et al., 2017).

Wound Healing Potential : A study synthesized derivatives of a similar compound, evaluating their in vivo wound-healing activity. Some derivatives significantly improved wound healing, showing potential for medical applications in skin repair and regeneration (Vinaya et al., 2009).

Eigenschaften

IUPAC Name |

2-indol-1-yl-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(16-25-15-12-21-8-4-5-9-22(21)25)24-13-10-20(11-14-24)18-27-17-19-6-2-1-3-7-19/h1-9,12,15,20H,10-11,13-14,16-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFMIFXOWTWRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((benzyloxy)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-phenyl-N-(pyridin-3-ylmethylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2524025.png)

![2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-(4-bromophenyl)ethanone](/img/structure/B2524027.png)

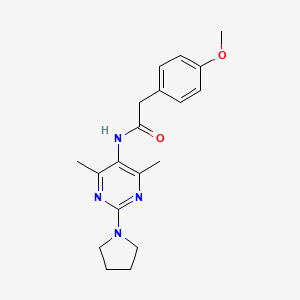

![2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2524028.png)

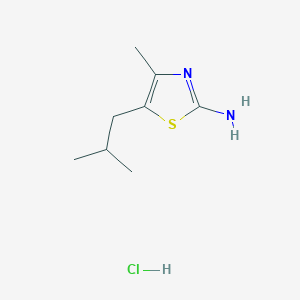

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2524030.png)

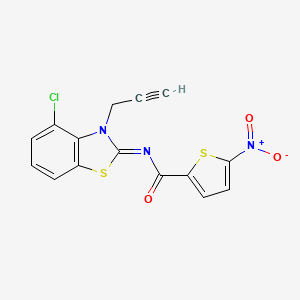

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2524036.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2524043.png)